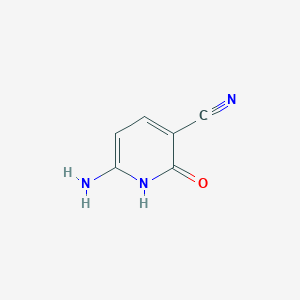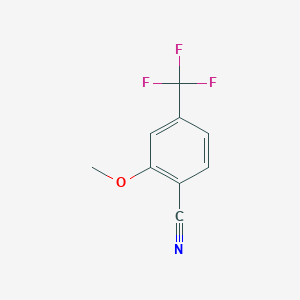
2-甲氧基-4-(三氟甲基)苯甲腈
描述
2-Methoxy-4-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H6F3NO . It has a molecular weight of 201.15 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methoxy-4-(trifluoromethyl)benzonitrile . The InChI code is InChI=1S/C9H6F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 . The compound’s canonical SMILES is COC1=C(C=CC(=C1)C(F)(F)F)C#N .Physical And Chemical Properties Analysis
The compound has a boiling point of 63-64°C . It has a topological polar surface area of 33 Ų and a rotatable bond count of 1 . The compound’s XLogP3-AA is 2.5, indicating its partition coefficient between octanol and water .科学研究应用
1. Use as a Pharmaceutical Intermediate
- Application Summary : “2-Methoxy-4-(trifluoromethyl)benzonitrile” is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is further reacted to form said end product. In this case, “2-Methoxy-4-(trifluoromethyl)benzonitrile” is used in the synthesis of various pharmaceutical compounds.
2. Synthesis of Diphenylthioethers
- Application Summary : It is also used for the synthesis of diphenylthioethers . Diphenylthioethers are a type of organic compound that have various applications, including use in the production of pharmaceuticals and agrochemicals.
3. Synthesis of Selinexor
- Application Summary : “2-Methoxy-4-(trifluoromethyl)benzonitrile” is used in the synthesis of selinexor , a drug used for the treatment of cancer.
- Methods of Application : The synthesis begins with “3,5-bis(trifluoromethyl)benzonitrile”. The “3,5-bis(trifluoromethyl)benzamide”, which is obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2, reacts with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate .
4. Synthesis of Ubrogepant
- Application Summary : “2-Methoxy-4-(trifluoromethyl)benzonitrile” is used in the synthesis of Ubrogepant , a medication used for acute migraine with or without visual disturbances .
5. Use in Chromatography and Mass Spectrometry
- Application Summary : “2-Methoxy-4-(trifluoromethyl)benzonitrile” can be used in applications related to chromatography and mass spectrometry . These techniques are used for the separation, identification, and quantification of the components of a mixture.
6. Use in Biopharma Production
- Application Summary : “2-Methoxy-4-(trifluoromethyl)benzonitrile” can be used in the production of biopharmaceuticals . Biopharmaceuticals are medical drugs produced using biotechnology.
7. Use in Electronics
- Application Summary : Organo-fluorine chemistry, which includes compounds like “2-Methoxy-4-(trifluoromethyl)benzonitrile”, is a unique branch of organic chemistry. The incorporation of fluorine in organic molecules exhibits unique behaviors, leading to several applications in electronics .
8. Use in Agrochemicals
- Application Summary : Organo-fluorine compounds like “2-Methoxy-4-(trifluoromethyl)benzonitrile” are also used in the production of agrochemicals . Agrochemicals are chemicals used in agriculture, including pesticides, insecticides, fungicides, herbicides, and chemical fertilizers.
9. Use in Catalysis
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS07 pictogram and a signal word of "Warning" . The compound may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
属性
IUPAC Name |
2-methoxy-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLCDVCLGOVPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597258 | |
| Record name | 2-Methoxy-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)benzonitrile | |
CAS RN |
132927-08-3 | |
| Record name | 2-Methoxy-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

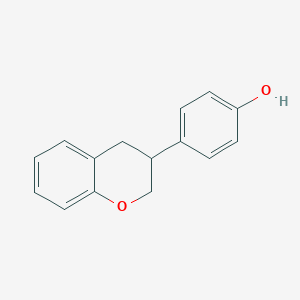
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
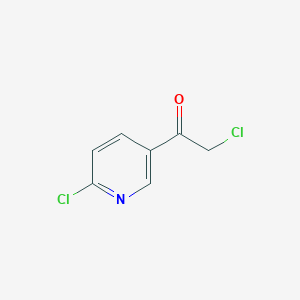
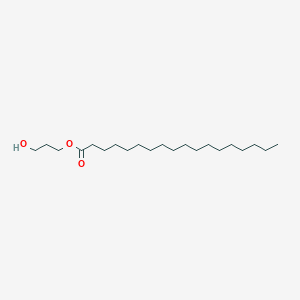
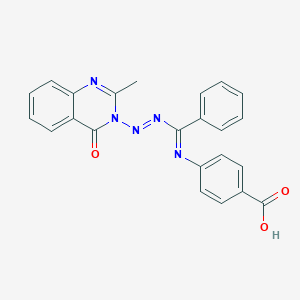
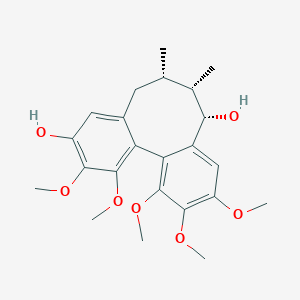
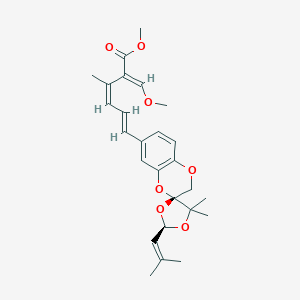
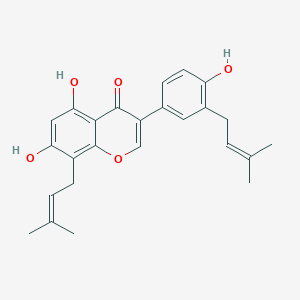
![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)
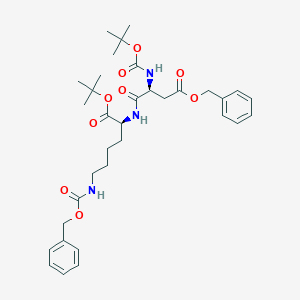
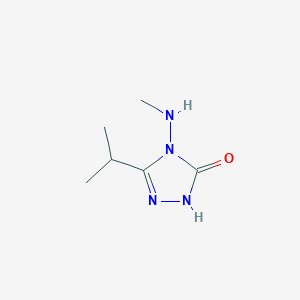
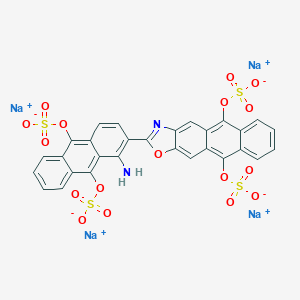
![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)
